Dibutyl phthalate-d22

Description

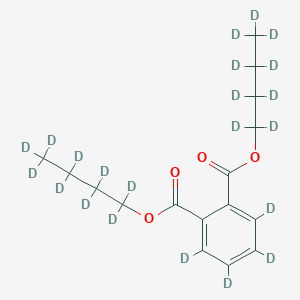

Structure

3D Structure

Properties

IUPAC Name |

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRQSBPFJWKBE-ICZXYYBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334364 | |

| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-15-4 | |

| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Phthalate-d22: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Dibutyl phthalate-d22 (DBP-d22). This deuterated analog of Dibutyl phthalate (B1215562) (DBP) is a critical tool in analytical and toxicological research, primarily utilized as an internal standard for the precise quantification of DBP in various matrices.

Chemical Structure and Isotopic Labeling

This compound is a stable isotope-labeled version of Dibutyl phthalate. The structure consists of a phthalic acid core esterified with two deuterated butanol chains. The deuterium (B1214612) labeling is extensive, with 22 hydrogen atoms replaced by deuterium. Specifically, the labeling is located on the benzene (B151609) ring and throughout the butyl chains. The IUPAC name for this compound is bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate.[1] This high level of deuteration ensures a significant mass shift from the unlabeled analog, which is crucial for its use in mass spectrometry-based analytical methods.

The primary application of DBP-d22 is as an internal standard for the quantitative analysis of DBP in environmental, biological, and food samples.[1][2] Its chemical behavior is nearly identical to that of DBP, allowing it to mimic the analyte during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[1]

Caption: Relationship between DBP and its deuterated analog, DBP-d22.

Chemical and Physical Properties

This compound is chemically and physically very similar to its non-deuterated counterpart, with the primary difference being its higher molecular weight due to the presence of deuterium. Like DBP, it is a colorless to pale yellow, oily liquid.[3][4] It is soluble in most organic solvents but has very low solubility in water.[3][5]

Table 1: Comparison of Chemical and Physical Properties

| Property | This compound | Dibutyl Phthalate (for comparison) |

| CAS Number | 358731-15-4[2] | 84-74-2[3] |

| Molecular Formula | C₁₆D₂₂O₄[1] | C₁₆H₂₂O₄[3] |

| Molecular Weight | 300.48 g/mol [1] | 278.34 g/mol [3] |

| Appearance | Colorless to pale yellow oily liquid | Colorless to faint yellow oily liquid[3][4] |

| Isotopic Purity | ≥ 99 atom % D[1] | Not Applicable |

| Solubility | Soluble in organic solvents, slightly soluble in water | Soluble in most organic solvents, slightly soluble in water[5] |

| Boiling Point | Not specified, expected to be similar to DBP | 340 °C[5] |

| Melting Point | Not specified, expected to be similar to DBP | -35 °C[5] |

| Density | Not specified, expected to be slightly higher than DBP | 1.043 g/mL at 25 °C[6] |

Synthesis Outline

The synthesis of this compound typically involves the esterification of a deuterated precursor. A common method is the reaction of deuterated phthalic anhydride (B1165640) with deuterated n-butanol.[1] This process is analogous to the industrial production of DBP, which involves the reaction of phthalic anhydride with n-butanol.[4][7]

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols: Use as an Internal Standard

This compound is an ideal internal standard for the quantification of DBP by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The ubiquitous nature of DBP in laboratory environments makes accurate quantification challenging due to background contamination.[8][9] Using a deuterated standard like DBP-d22 is a robust strategy to overcome this issue.

General Protocol for DBP Quantification in a Sample Matrix using DBP-d22

-

Preparation of Standards:

-

Prepare a stock solution of DBP-d22 in a high-purity organic solvent (e.g., hexane (B92381) or acetone).

-

Prepare a series of calibration standards containing known concentrations of native DBP and a constant, known concentration of the DBP-d22 internal standard.

-

-

Sample Preparation and Extraction:

-

To a known volume or weight of the sample (e.g., water, soil, biological tissue), add a precise amount of the DBP-d22 internal standard solution.

-

Perform a liquid-liquid or solid-phase extraction to isolate the phthalates from the sample matrix. The solvent used should be of the highest purity to minimize DBP contamination.[10]

-

Concentrate the extract to a final known volume.

-

-

GC-MS Analysis:

-

Inject a portion of the concentrated extract into the GC-MS system.

-

Gas Chromatography (GC): Use a suitable capillary column (e.g., HP-INNOWAX) to separate DBP and DBP-d22 from other components in the extract.[11] The two compounds will have very similar retention times.

-

Mass Spectrometry (MS): Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Monitor a characteristic ion for DBP (e.g., m/z 149).

-

Monitor a characteristic ion for DBP-d22 (e.g., a higher m/z corresponding to its deuterated fragments). The mass difference allows for their distinct detection.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the native DBP and the DBP-d22 internal standard in the chromatograms from the calibration standards and the samples.

-

Generate a calibration curve by plotting the ratio of the peak area of DBP to the peak area of DBP-d22 against the concentration of DBP for the calibration standards.

-

Calculate the concentration of DBP in the unknown samples by determining their peak area ratios and interpolating from the calibration curve.

-

Caption: Workflow for the quantification of DBP using DBP-d22.

References

- 1. Di-n-butyl Phthalate-d22|Isotope-Labeled Compound [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIBUTYL PHTHALATE - Ataman Kimya [atamanchemicals.com]

- 5. Dibutyl phthalate - DCCEEW [dcceew.gov.au]

- 6. Dibutyl phthalate DBP [sigmaaldrich.com]

- 7. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 8. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 11. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]

Dibutyl phthalate-d22 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dibutyl phthalate-d22, a deuterated analog of Dibutyl phthalate (B1215562) (DBP). While primarily utilized as an internal standard in analytical chemistry, understanding the toxicological profile of the parent compound, DBP, is crucial for researchers in various fields. This document outlines the chemical properties of this compound, summarizes the known toxicological signaling pathways of DBP, and provides detailed experimental protocols for relevant assays.

Core Data Presentation

This compound: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 358731-15-4 | [1][2] |

| Molecular Formula | C₁₆D₂₂O₄ | [1] |

| Molecular Weight | 300.48 g/mol | [1] |

| Synonyms | Di-n-butyl Phthalate-d22, 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, di(butyl-d9) ester | [2] |

| Isotopic Purity | ≥ 98 atom % D |

Dibutyl Phthalate (Parent Compound): Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 84-74-2 | |

| Molecular Formula | C₁₆H₂₂O₄ | |

| Molecular Weight | 278.34 g/mol | |

| Physical State | Oily liquid | |

| Melting Point | -35 °C | |

| Boiling Point | 340 °C | |

| Water Solubility | 11.2 mg/L | |

| log Kow | 4.45 |

Toxicological Significance and Signaling Pathways of Dibutyl Phthalate (DBP)

Dibutyl phthalate (DBP) is a well-documented endocrine-disrupting chemical with known reproductive and developmental toxicities. The deuterated form, this compound, is essential for the accurate quantification of DBP in toxicological and environmental studies, enabling researchers to understand its mechanisms of action. Several key signaling pathways have been identified as targets of DBP-induced toxicity.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

DBP has been shown to induce apoptosis and neurotoxicity through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

PTEN/AKT Signaling Pathway

DBP can induce reproductive toxicity by epigenetically modifying the PTEN/AKT pathway, leading to decreased cell proliferation and increased apoptosis in germ cells.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in DBP toxicology research. This compound is used as an internal standard in the analytical methods for DBP quantification.

Quantification of Dibutyl Phthalate using GC-MS with a Deuterated Internal Standard

This protocol describes the general procedure for the analysis of DBP in biological or environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation:

-

Extraction: Extract the sample (e.g., water, serum, tissue homogenate) with a suitable organic solvent such as hexane (B92381) or a mixture of hexane and acetone. The specific extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix.

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of this compound solution in a non-interfering solvent.

-

Concentration and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5MS).

-

Injector Temperature: Typically set to 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 300°C. The exact program will need to be optimized for the specific column and analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

-

Ions to Monitor:

-

Dibutyl Phthalate (DBP): m/z 149 (quantifier), 205, 223 (qualifiers).

-

This compound: m/z 167 (quantifier), 213, 231 (qualifiers).

-

-

3. Data Analysis:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of DBP and a constant concentration of this compound.

-

Quantification: Calculate the concentration of DBP in the samples by comparing the peak area ratio of the DBP quantifier ion to the this compound quantifier ion against the calibration curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to DBP exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of DBP (and a vehicle control, typically DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

2. MTT Incubation:

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

Western Blot Analysis

This protocol describes the detection of specific proteins in cell lysates after DBP treatment.

1. Protein Extraction:

-

After treating cells with DBP, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

-

Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Real-Time Quantitative PCR (RT-qPCR)

This protocol details the measurement of gene expression changes in response to DBP exposure.

1. RNA Extraction and cDNA Synthesis:

-

Treat cells with DBP and then lyse the cells to extract total RNA using a suitable RNA isolation kit.

-

Assess the quality and quantity of the extracted RNA.

-

Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

2. qPCR Reaction:

-

Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both the control and DBP-treated samples.

-

Calculate the relative gene expression changes using the ΔΔCt method.

This technical guide provides a foundational understanding of this compound and the toxicological implications of its non-deuterated counterpart, DBP. The provided protocols offer a starting point for researchers investigating the effects of this prevalent environmental contaminant. It is crucial to optimize these protocols for specific experimental conditions and cell types.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dibutyl Phthalate-d22 (DBP-d22)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Dibutyl Phthalate-d22 (DBP-d22). DBP-d22 is the deuterium-labeled form of Dibutyl Phthalate (B1215562) (DBP), a widely used plasticizer. Due to the isotopic labeling, DBP-d22 serves as an invaluable internal standard for the accurate quantification of DBP in various analytical studies, including environmental monitoring, toxicology, and metabolomics. This document consolidates available data on its properties, outlines relevant experimental protocols for their determination, and presents a key signaling pathway associated with the biological effects of its non-deuterated analog.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of DBP-d22 are not extensively available in peer-reviewed literature. However, the properties are expected to be very similar to its non-deuterated counterpart, Dibutyl Phthalate (DBP). The following tables summarize the known properties of DBP-d22 and DBP.

Table 1: General and Physical Properties of DBP-d22 and DBP

| Property | DBP-d22 | DBP |

| Appearance | Colorless to slightly yellow, oily liquid | Colorless to faint-yellow, oily liquid with a slight, aromatic odor.[1][2][3] |

| Odor | Aromatic | Slight, aromatic.[1] |

| Molecular Formula | C₁₆D₂₂O₄ | C₁₆H₂₂O₄ |

| Molecular Weight | 300.48 g/mol | 278.34 g/mol [3] |

| Density | No data available | 1.043 g/mL at 25 °C |

| Melting Point | No data available | -35 °C |

| Boiling Point | No data available | 340 °C at 1013 hPa |

| Water Solubility | No data available | Slightly soluble |

| Solubility in Organic Solvents | No data available | Soluble in most organic solvents |

| Vapor Pressure | No data available | 2.67 x 10⁻³ Pa |

| Log P (Octanol-Water Partition Coefficient) | No data available | ~4.7 |

Table 2: Chemical Reactivity and Stability of DBP

| Parameter | Description |

| Stability | Stable under recommended storage conditions. |

| Reactivity | Can undergo hydrolysis to form phthalic acid and butanol. It can also be oxidized by strong oxidizing agents. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of phthalates like DBP-d22.

Determination of Boiling Point (Micro Method)

The boiling point of a high-boiling liquid like DBP-d22 can be determined using a micro-boiling point apparatus.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid sample.

Methodology:

-

A small sample of the liquid is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating block or a Thiele tube containing a high-boiling point oil.

-

The apparatus is heated slowly, and the temperature at which a rapid stream of bubbles emerges from the open end of the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid samples can be accurately measured using a digital density meter.

Methodology:

-

Calibration: The digital density meter is calibrated using dry air and distilled water at a known temperature.

-

Sample Injection: A small volume of the DBP-d22 sample is injected into the oscillating U-tube of the density meter.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass.

-

Calculation: The density is automatically calculated from the oscillation period and displayed. The measurement should be performed at a constant, recorded temperature.

Determination of Solubility

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

Methodology:

-

Water Solubility: Add approximately 0.1 mL of DBP-d22 to 1 mL of deionized water in a test tube. Agitate the mixture and observe for miscibility or the formation of a separate phase.

-

Organic Solvent Solubility: Repeat the process with various organic solvents of differing polarities, such as ethanol, acetone, and hexane.

-

Observation: Record the compound as soluble, partially soluble, or insoluble based on visual inspection. For quantitative solubility, a saturated solution would be prepared and the concentration of the dissolved solute determined by a suitable analytical technique like GC-MS.

Signaling Pathway

Dibutyl phthalate (DBP) is recognized as an endocrine-disrupting chemical and has been shown to induce reproductive toxicity. One of the key signaling pathways implicated in DBP-induced germ cell toxicity is the PTEN/AKT pathway. DBP exposure can lead to changes in the methylation of the PTEN promoter, affecting its expression and subsequently modulating the AKT signaling cascade, which plays a crucial role in cell proliferation, apoptosis, and DNA damage.

DBP-Induced Reproductive Toxicity via the PTEN/AKT Signaling Pathway

Caption: DBP-induced modulation of the PTEN/AKT signaling pathway leading to reproductive toxicity.

This guide provides foundational technical information for professionals working with DBP-d22. As it is primarily used as an internal standard, its own biological activity is not the main focus of research. However, understanding the properties and biological pathways of its non-deuterated analog is crucial for interpreting experimental results and understanding the broader context of its application.

References

Safety and handling guidelines for Dibutyl phthalate-d22

An In-depth Technical Guide to the Safety and Handling of Dibutyl Phthalate-d22

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. While this document focuses on the deuterated form, the safety protocols are based on the extensive data available for its non-deuterated analog, Dibutyl phthalate (B1215562) (DBP), as their chemical and toxicological properties are considered to be nearly identical. This compound is primarily utilized as an internal standard or tracer in analytical studies.[1]

Chemical and Physical Properties

This compound is a colorless to faint-yellow, oily liquid with a slight, aromatic odor.[2] It is stable under normal laboratory conditions.[3][4]

Table 1: Physical and Chemical Properties of Dibutyl Phthalate

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.35 g/mol [4] |

| Boiling Point | 340 °C (644 °F) at 760 mmHg |

| Melting Point | -35 °C (-31 °F) |

| Flash Point | 157 °C (314.6 °F)[3][5] |

| Autoignition Temperature | 402 °C (755.6 °F)[3] |

| Specific Gravity | 1.043 |

| Vapor Density | 9.6 |

| Solubility | Slightly soluble in water; soluble in most organic solvents.[6] |

Hazard Identification and Toxicity

Dibutyl phthalate is classified as a hazardous substance with significant health and environmental risks.

Emergency Overview: Warning! May cause harm to the unborn child and is suspected of impairing fertility.[3][4][5][7] It may also cause irritation to the eyes, skin, and respiratory tract.[3] DBP is very toxic to aquatic life.[4][5][7]

Table 2: Acute Toxicity Data for Dibutyl Phthalate

| Route of Exposure | Species | LD50/TDLo | Value |

| Oral | Rat | LD50 | 8,000 mg/kg[8][9] |

| Oral | Human | TDLo | 140 mg/kg[8] |

| Inhalation | Rat | LC50 | 4,250 mg/m³[8] |

| Dermal | Rabbit | LD50 | >4,000 mg/kg[9] |

| Intraperitoneal | Rat | LD50 | 4,000 - 7,000 mg/kg[9] |

| Intraperitoneal | Mouse | LD50 | 3,000 - 6,000 mg/kg[9] |

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[3] High concentrations of vapor or mist can lead to dizziness, headache, and nausea.

-

Skin Contact: May cause skin irritation.[3] Prolonged contact is not likely to result in significant absorption in harmful amounts.[3]

-

Eye Contact: May cause eye irritation.[3]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

-

Chronic Exposure: The primary concern with chronic exposure is reproductive toxicity. It is suspected of damaging fertility and may harm an unborn child.[3][4][5][7] Long-term exposure may also affect the liver and kidneys.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safely handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Eyewash stations and safety showers must be readily accessible in the work area.[3][5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles that conform to EN166 or OSHA's 29 CFR 1910.133 standards.[3][5][10]

-

Hand Protection: Wear appropriate protective gloves, such as nitrile or butyl rubber, that are resistant to the chemical.[7] Gloves should be inspected before use and disposed of properly after handling the substance.[10]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4]

-

Respiratory Protection: If working outside of a fume hood or if airborne concentrations are expected to exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5][7]

Table 3: Occupational Exposure Limits for Dibutyl Phthalate

| Organization | Limit | Value |

| ACGIH | TWA | 5 mg/m³ |

| NIOSH | TWA | 5 mg/m³ |

| OSHA | PEL | 5 mg/m³ |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the chemical.

Handling:

-

Avoid contact with eyes, skin, and clothing.[3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4]

-

Remove and wash contaminated clothing before reuse.[3]

Storage:

-

Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]

-

Skin Contact: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[3][4][5]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Use proper personal protective equipment as outlined in Section 3. Ensure adequate ventilation.[3][10]

-

Environmental Precautions: Prevent the substance from entering drains or waterways as it is very toxic to aquatic life.[4][10]

-

Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, closed container for disposal.[3][5]

Experimental Protocols and Workflows

The following diagrams illustrate standardized workflows for handling emergencies involving this compound.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains or the environment.[10][11] Uncleaned containers should be treated as hazardous waste.

Transport Information

Dibutyl phthalate is classified as an environmentally hazardous substance for transport.

Table 4: Transport Classification

| Regulation | UN Number | Proper Shipping Name |

| DOT | UN3082 | Environmentally hazardous substances, liquid, n.o.s.[3][5] |

| IATA | UN3082 | Environmentally hazardous substance, liquid, n.o.s.[4] |

| IMDG | UN3082 | Environmentally hazardous substance, liquid, n.o.s.[4] |

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by the supplier before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Dibutyl phthalate [cdc.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. lobachemie.com [lobachemie.com]

- 5. westliberty.edu [westliberty.edu]

- 6. What are the chemical properties of the substance having CAS 143 - 22 - 6? - Blog [bofanchem.com]

- 7. Mobile [my.chemius.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cpsc.gov [cpsc.gov]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. actylislab.com [actylislab.com]

A Technical Guide to Dibutyl Phthalate-d22 Analytical Standard: Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of Dibutyl phthalate-d22 (DBP-d22), a crucial internal standard for the accurate quantification of Dibutyl phthalate (B1215562) (DBP). DBP is a widely used plasticizer and a compound of significant interest in environmental monitoring, toxicology studies, and pharmaceutical analysis due to its potential endocrine-disrupting properties. The use of a deuterated internal standard like DBP-d22 is essential for achieving high accuracy and precision in analytical methods by correcting for matrix effects and variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as an analytical standard. The following tables summarize the key product specifications from prominent vendors to facilitate comparison and procurement.

Supplier Information and Product Offerings

| Supplier | Product Name | Product Code | CAS Number |

| LGC Standards | Di-n-butyl Phthalate-d22 | TRC-D429496 | 358731-15-4 |

| CDN Isotopes | Di-n-butyl Phthalate-d22 | D-5532 | 358731-15-4 |

| MedChemExpress | This compound | HY-Y0304S1 | 358731-15-4 |

Detailed Product Specifications

| Product Code | Supplier | Molecular Formula | Molecular Weight | Isotopic Purity | Available Quantities | Format |

| TRC-D429496 | LGC Standards | C₁₆D₂₂O₄ | 300.48 g/mol | Not specified | 1 mg, 2 mg, 10 mg | Neat |

| D-5532 | CDN Isotopes | C₆D₄(COOCD₂CD₂CD₂CD₃)₂ | 300.48 g/mol | 99 atom % D | 0.1 g | Neat |

| HY-Y0304S1 | MedChemExpress | C₁₆D₂₂O₄ | 300.48 g/mol | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Neat |

The Importance of a Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that accompanies an analytical standard, providing assurance of its quality and identity. While a specific CoA for this compound was not publicly available, a typical CoA for a deuterated phthalate standard would include:

-

Product Identification: Product name, catalog number, CAS number, and lot number.

-

Chemical Information: Molecular formula, molecular weight, and chemical structure.

-

Physical Properties: Appearance (e.g., colorless oil).

-

Analytical Data:

-

Identity Confirmation: Methods used for structural confirmation, such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Purity Assessment: Chromatographic purity determined by techniques like GC-MS or LC-MS, often expressed as a percentage.

-

Isotopic Enrichment: The percentage of deuterium (B1214612) incorporation (e.g., atom % D), which is crucial for its function as an internal standard.

-

Concentration (if sold as a solution): The precise concentration and the solvent used, along with the uncertainty of the measurement.

-

Researchers should always request and review the CoA before using an analytical standard to ensure it meets the requirements of their specific application.

Experimental Protocols: Quantification of Dibutyl Phthalate

This compound is primarily used as an internal standard in isotope dilution mass spectrometry methods for the quantification of DBP in various matrices. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of DBP in environmental samples (e.g., water, soil) and consumer products.

1. Sample Preparation (Liquid-Liquid Extraction)

-

For Liquid Samples (e.g., Water):

-

To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

Add 30 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

For Solid Samples (e.g., Soil, Plastic):

-

Weigh 1-5 g of the homogenized sample into a glass centrifuge tube.

-

Spike with a known amount of this compound internal standard.

-

Add 10 mL of an appropriate extraction solvent (e.g., a mixture of hexane and acetone).

-

Vortex for 1 minute, then sonicate for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction twice.

-

Combine the extracts and concentrate to 1 mL.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 220°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Dibutyl phthalate (DBP): m/z 149 (quantifier), 223, 278.

-

This compound (DBP-d22): m/z 167 (quantifier), 237, 300.

-

3. Quantification

A calibration curve is constructed by analyzing a series of standards containing known concentrations of native DBP and a constant concentration of DBP-d22. The ratio of the peak area of the DBP quantifier ion to the DBP-d22 quantifier ion is plotted against the concentration of DBP. The concentration of DBP in the samples is then determined from this calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and suitable for the analysis of DBP and its metabolites in biological matrices like plasma and urine.

1. Sample Preparation (Protein Precipitation for Plasma)

-

To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

DBP: Precursor ion m/z 279.2 → Product ions m/z 149.1 (quantifier), 104.1 (qualifier).

-

DBP-d22: Precursor ion m/z 301.3 → Product ion m/z 167.1 (quantifier).

-

3. Quantification

Similar to the GC-MS method, a calibration curve is generated using the peak area ratios of the analyte to the internal standard versus the analyte concentration.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logic of using an internal standard.

Caption: Workflow for Dibutyl Phthalate analysis using GC-MS with an internal standard.

Caption: Logical diagram illustrating the principle of internal standard calibration.

The Core of Accuracy: A Technical Guide to Deuterium-Labeled Internal Standards for Phthalate Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled internal standards in the quantitative analysis of phthalates. Ensuring analytical accuracy and precision is paramount in environmental monitoring, food safety, and toxicological studies, where phthalate (B1215562) levels are under scrutiny for their potential endocrine-disrupting properties. Isotope dilution mass spectrometry (IDMS), utilizing deuterium-labeled internal standards, stands as a premier analytical technique for achieving the highest quality data by effectively compensating for matrix effects and variations during sample preparation and analysis.[1]

The Principle of Isotope Dilution

Isotope dilution mass spectrometry is a highly precise and accurate analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard.[1] This standard, in this case, a deuterium-labeled phthalate, is chemically identical to the native analyte but possesses a different mass due to the incorporation of deuterium (B1214612) atoms.[1][2] By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any losses during extraction, cleanup, and instrumental analysis affect both the analyte and the standard equally.[1] The quantification is then based on the ratio of the signal from the native analyte to that of the labeled internal standard, leading to highly reliable and reproducible results.[1][3]

Quantitative Data Summary

The use of deuterium-labeled internal standards significantly enhances the performance of analytical methods for phthalate quantification across various matrices. The following tables summarize key quantitative data from several studies, demonstrating the effectiveness of this approach.

Table 1: Method Validation Parameters for Phthalate Metabolite Quantification in Biological Matrices [1]

| Parameter | Rat Plasma | Pup Homogenate | Amniotic Fluid | Fetus Homogenate |

| Linearity Range (ng/mL or ng/g) | 25 - 5,000 | 50 - 5,000 | 100 - 2,500 | 100 - 2,500 |

| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 | Not Reported | Not Reported |

| Limit of Detection (LOD) | 6.9 ng/mL | 9.4 ng/g | Not Reported | Not Reported |

| Absolute Recovery (%) | > 92% | > 92% | Not Reported | Not Reported |

| Intra-day Precision (%RSD) | ≤ 10.1% | ≤ 10.1% | ≤ 8.2% | ≤ 13.7% |

Table 2: Performance Data for Phthalate Analysis in Various Matrices

| Matrix | Analytical Method | Analyte(s) | Recovery (%) | LOD/LOQ | Linearity (R²) | Reference |

| Chinese Spirits | GC-MS/MS | 16 Phthalates | 94.3 - 105.3 | LOD: < 10.0 ng/g | > 0.993 | [4] |

| Indoor Air | GC-MS | 5 PAEs | 89.7 - 100 | - | > 0.9953 | [5][6] |

| Human Urine | HPLC-MS/MS | 8 Phthalate Metabolites | - | Low ng/mL range | - | [7] |

| Human Urine | HPLC-MS/MS | 7 Phthalate Metabolites | 88.8 - 108.9 | LOD: 13.43-80.2 ng/L; LOQ: 44.77-267.37 ng/L | > 0.99976 | [8] |

| Non-Alcoholic Beverages | GC-MS | 10 Phthalates | - | - | - | [9] |

| Coffee Brew | GC-MS | 6 Phthalates | - | - | - | [10] |

| Polyvinyl Chloride (PVC) | GC-MS | 11 Phthalates & DEHT | Repeatability: ≤ 2.17%; Reproducibility: ≤ 2.16% | - | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for phthalate analysis using deuterium-labeled internal standards in various matrices.

Analysis of Phthalates in Chinese Spirits by Isotope Dilution GC-MS/MS[4]

-

Sample Preparation:

-

Remove ethanol (B145695) from the spirit sample by heating in a 100°C water bath under a stream of nitrogen.

-

Extract the residue twice with n-hexane.

-

-

Internal Standard Spiking:

-

Add a known amount of a mixture of 16 corresponding deuterium-labeled phthalate esters to the sample before extraction.

-

-

Instrumental Analysis:

-

Analyze the collected n-hexane extracts using Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).

-

Operate the MS in the multiple reaction monitoring (MRM) mode for identification and quantification.

-

Quantification of Monobutyl Phthalate (MBP) in Rat Plasma by UPLC-MS/MS[1]

-

Sample Preparation:

-

Pipette 25 µL of blank plasma into a clean microcentrifuge tube.

-

Spike with 25 µL of the appropriate MBP spiking solution to achieve desired calibration concentrations.

-

-

Internal Standard Spiking:

-

Add a known amount of Monobutyl Phthalate-d4 (MBP-d4) as the internal standard.

-

-

Instrumental Analysis:

-

Employ Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for analysis.

-

Quantify MBP in unknown samples using the linear regression equation from the calibration curve.

-

Analysis of Phthalate Metabolites in Human Urine by HPLC-MS/MS[7]

-

Sample Preparation:

-

Perform enzymatic deconjugation of the glucuronidated metabolites.

-

Conduct solid-phase extraction (SPE) to clean up the sample.

-

Concentrate the eluate.

-

-

Internal Standard Spiking:

-

Incorporate ¹³C₄-labeled internal standards for each of the eight target analytes.

-

Use a conjugated internal standard to monitor deconjugation efficiency.

-

-

Instrumental Analysis:

-

Resolve the phthalate metabolites using reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Detect and quantify the analytes using tandem mass spectrometry with atmospheric pressure chemical ionization (APCI-MS/MS).

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the analysis of phthalates using deuterium-labeled internal standards.

Phthalate-Induced Signaling Pathways

Phthalates are recognized as endocrine-disrupting chemicals that can interfere with normal hormonal functions.[4][12] One of the key mechanisms of their action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][13] Phthalate monoesters, the primary metabolites of phthalates, can act as ligands for PPARs, particularly PPARα and PPARγ.[5][14]

The activation of these receptors can lead to a cascade of downstream effects, including alterations in lipid metabolism, adipogenesis, and steroidogenesis.[1] For instance, the activation of PPARγ in granulosa cells can disrupt estradiol (B170435) synthesis.[13] Phthalates can also interact with other nuclear receptors like estrogen receptors (ER) and androgen receptors (AR), further contributing to their endocrine-disrupting effects.[7] Additionally, some studies have shown that phthalates can enhance Wnt/β-Catenin signaling pathways, leading to abnormal cell proliferation.

The diagram below illustrates the signaling pathway involving PPAR activation by phthalate monoesters.

Conclusion

The use of deuterium-labeled internal standards in conjunction with mass spectrometry provides a robust and reliable methodology for the accurate quantification of phthalates and their metabolites in a wide range of complex matrices. This approach effectively mitigates analytical challenges such as matrix effects and variable recovery, ensuring data of the highest quality for research, regulatory, and clinical applications. Understanding the underlying mechanisms of phthalate toxicity, such as the disruption of critical signaling pathways, further underscores the importance of precise and accurate exposure assessment enabled by these advanced analytical techniques.

References

- 1. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmental phthalate exposure in relation to reproductive outcomes and other health endpoints in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocrine disruption to metastasis: How phthalates promote breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phthalates Disrupt Female Reproductive Health: A Call for Enhanced Investigation into Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Isotope Dilution Mass Spectrometry for the Quantification of Dibutyl Phthalate Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS) and its application in the precise quantification of dibutyl phthalate (B1215562) (DBP), a ubiquitous environmental contaminant and potential endocrine disruptor. This document will delve into the core principles of IDMS, the critical role of deuterated internal standards, detailed experimental protocols for DBP analysis using Gas Chromatography-Mass Spectrometry (GC-MS), and a summary of relevant quantitative data. While the prompt specified DBP-d22, the overwhelmingly prevalent deuterated internal standard for DBP analysis found in scientific literature is DBP-d4. The principles and methodologies described herein are directly applicable to DBP-d22, should it be used.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[1] This "isotope-labeled" standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]

The key advantage of IDMS lies in its ability to correct for analyte loss during sample preparation and analysis, as well as for variations in instrument response.[1] Since the isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process (extraction, derivatization, and ionization), any losses or fluctuations will affect both compounds equally. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, an accurate and precise quantification can be achieved.

The Role of Deuterated Internal Standards: The Case of DBP-d4

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are commonly used in IDMS due to their relative ease of synthesis and cost-effectiveness. For the analysis of Dibutyl Phthalate (DBP), the most commonly employed deuterated internal standard is DBP-d4.[3][4]

Advantages of using DBP-d4 as an internal standard:

-

Chemical and Physical Similarity: DBP-d4 has virtually identical chemical and physical properties to native DBP, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

-

Co-elution: In chromatographic techniques like GC-MS, DBP-d4 co-elutes with DBP, meaning they exit the gas chromatograph at the same time. This is crucial for accurate correction of matrix effects and instrument variability.

-

Mass Difference: The mass difference between DBP and DBP-d4 allows for their distinct detection by the mass spectrometer, enabling the measurement of their respective signal ratios.

Quantitative Data Summary

The following tables summarize key quantitative data from a study utilizing a surrogate analyte approach with DBP-d4 for the quantification of DBP. This approach is a form of isotope dilution where the labeled analyte is used to construct the calibration curve, addressing the challenge of finding a true blank matrix for the ubiquitous DBP.[3][4]

Table 1: GC-MS Quantifier and Qualifier Ions for DBP and DBP-d4 [3][4]

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Dibutyl Phthalate (DBP) | 149 | 223 |

| Dibutyl Phthalate-d4 (DBP-d4) | 153 | Not Specified |

| Benzyl Benzoate (Internal Standard for method validation) | 105 | Not Specified |

Table 2: Response Factor (RF) of DBP-d4 to DBP at Different Concentrations [3][4]

| Concentration (ng/mL) | Mean RF (n=9) | Standard Deviation (SD) | Coefficient of Variation (CV%) |

| 1 | 1.02 | 0.08 | 7.8 |

| 5 | 1.01 | 0.06 | 5.9 |

| 10 | 0.99 | 0.05 | 5.1 |

| 25 | 1.01 | 0.04 | 4.0 |

| 50 | 0.98 | 0.03 | 3.1 |

| 100 | 0.99 | 0.02 | 2.0 |

RF = (Area of DBP-d4) / (Area of DBP)

Table 3: Method Validation Parameters for DBP Quantification using DBP-d4 Surrogate Analyte Method [3]

| Parameter | Value |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

Table 4: Recovery of DBP in Spiked Samples [3][4]

| Spiked Concentration (ng/mL) | Mean Recovery % (n=9) | Standard Deviation (SD) | Coefficient of Variation (CV%) |

| 1 | 98.5 | 4.5 | 4.6 |

| 50 | 102.3 | 3.2 | 3.1 |

| 100 | 99.8 | 2.1 | 2.1 |

Experimental Protocols

This section details a typical experimental protocol for the quantification of DBP in a sample matrix using IDMS with DBP-d4 as an internal standard, based on established GC-MS methods.[3][4]

Reagents and Materials

-

Dibutyl Phthalate (DBP) standard

-

Dibutyl Phthalate-d4 (DBP-d4) internal standard

-

Hexane (B92381) (GC grade)

-

Methanol (Ultra-pure)

-

Acetone (B3395972) (Ultra-pure)

-

Glassware (rinsed with acetone and methanol)

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of DBP and DBP-d4 in hexane.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with hexane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Each working standard should also contain a fixed concentration of DBP-d4 (e.g., 50 ng/mL).

Sample Preparation

The following is a general liquid-liquid extraction (LLE) protocol. The specific matrix (e.g., water, plasma, tissue homogenate) will necessitate modifications.

-

Sample Collection: Collect the sample in a pre-cleaned glass container.

-

Internal Standard Spiking: Add a known amount of the DBP-d4 internal standard solution to the sample.

-

Extraction:

-

Add an appropriate volume of hexane to the sample.

-

Vortex or shake vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and extraction of DBP and DBP-d4 into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

-

Concentration: Carefully transfer the organic (hexane) layer to a clean vial and concentrate it under a gentle stream of nitrogen if necessary to achieve the desired concentration for GC-MS analysis.

GC-MS Instrumental Analysis

-

Gas Chromatograph (GC): Agilent 7890B or equivalent.

-

Mass Spectrometer (MS): Agilent 7000C Triple Quadrupole or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 min.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 min.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using the quantifier and qualifier ions listed in Table 1.

Mandatory Visualizations

Signaling Pathway: Endocrine Disruption by Dibutyl Phthalate

DBP is a known endocrine-disrupting chemical that can interfere with the body's hormonal systems.[5][6] One of the key mechanisms of DBP's toxicity is its effect on steroidogenesis, the process of hormone synthesis, and its interaction with nuclear receptors like the Peroxisome Proliferator-Activated Receptor (PPAR).[7] The following diagram illustrates a simplified signaling pathway affected by DBP.

Caption: Simplified signaling pathway of DBP-induced endocrine disruption.

Experimental Workflow: IDMS Analysis of DBP

The following diagram outlines the general experimental workflow for the quantification of DBP in a biological or environmental sample using Isotope Dilution Mass Spectrometry.

Caption: General experimental workflow for DBP analysis by IDMS.

Logical Relationship: Principle of Isotope Dilution

This diagram illustrates the core principle of isotope dilution for accurate quantification.

Caption: The logical principle of isotope dilution mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. csun.edu [csun.edu]

- 6. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures [agris.fao.org]

- 7. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrum of Dibutyl Phthalate-d22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of Dibutyl phthalate-d22 (DBP-d22), a deuterated internal standard crucial for the accurate quantification of dibutyl phthalate (B1215562) (DBP) in complex matrices. Understanding the fragmentation behavior of DBP-d22 is paramount for developing robust and reliable analytical methods in environmental monitoring, toxicology, and pharmaceutical development. While a publicly available mass spectrum for this compound is not readily found, this guide extrapolates its expected fragmentation pattern based on the well-documented mass spectral characteristics of its non-deuterated counterpart, Dibutyl phthalate, and related deuterated analogs.

Core Principles of Phthalate Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of phthalates due to its high sensitivity and specificity.[1][2] Electron ionization (EI) is a commonly employed ionization method that induces characteristic fragmentation patterns, providing a molecular fingerprint for identification.

The mass spectra of many phthalate esters, including DBP, are distinguished by a prominent base peak at a mass-to-charge ratio (m/z) of 149.[1][3] This ion corresponds to the protonated phthalic anhydride (B1165640), a stable fragment formed through a characteristic rearrangement and cleavage of the ester side chains.

Predicted Mass Spectrum of this compound

This compound is synthesized with deuterium (B1214612) atoms incorporated into the two butyl chains. This isotopic labeling is designed to create a compound that is chemically identical to the native analyte but has a distinct molecular weight, allowing it to be used as an ideal internal standard.[4]

Based on the established fragmentation of DBP and the behavior of other deuterated phthalates, the mass spectrum of DBP-d22 is predicted to exhibit a significant shift in the mass of fragments containing the deuterated butyl chains. The foundational phthalic anhydride fragment, however, would likely remain at a similar m/z if the deuterium labeling is exclusively on the alkyl chains. For other deuterated DBP variants like DBP-d4, where deuterium is on the aromatic ring, a quantifier ion of m/z 153 is used, indicating the deuterium's retention on the phthalic anhydride moiety.[5] Assuming the "d22" designation refers to full deuteration of both butyl chains (C4D11)2, we can predict the key fragments.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound (EI)

| Predicted m/z | Proposed Fragment Ion | Description |

| 300 | [M]+• | Molecular ion of this compound |

| 221 | [M - C4D9]+ | Loss of a deuterated butyl radical |

| 149 | [C8H5O3]+ | Protonated phthalic anhydride (if rearrangement favors proton transfer from the other chain) |

| 158 | [C8D4O3H]+ | Phthalic anhydride with four deuterium atoms (less likely but possible) |

| 66 | [C4D9]+ | Deuterated butyl cation |

Fragmentation Pathway of this compound

The electron ionization of DBP-d22 is expected to initiate a cascade of fragmentation events. The following diagram illustrates the predicted primary fragmentation pathway.

Caption: Predicted primary fragmentation pathway of this compound under electron ionization.

Experimental Protocol for GC-MS Analysis

A robust analytical method is critical for the reliable quantification of DBP using DBP-d22 as an internal standard. The following provides a typical experimental protocol.

1. Sample Preparation:

A solvent extraction with polymer dissolution is a common method for extracting phthalates from solid matrices.

2. Gas Chromatography (GC) Conditions:

-

Column: A 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness) is frequently used.[6]

-

Injector: Splitless injection mode is often employed to enhance sensitivity.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: An optimized temperature gradient is crucial for the separation of various phthalates.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[6]

-

Detector Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Transfer Line Temperature: Typically maintained around 290 °C.

-

Ion Source Temperature: Usually set around 230 °C.[5]

Table 2: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl-methyl silicone (30m x 0.25mm, 0.25µm) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium (1 mL/min) |

| Mass Spectrometer | |

| Ionization | Electron Impact (EI) |

| Electron Energy | 70 eV |

| Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

Logical Workflow for Phthalate Quantification

The overall process for quantifying DBP in a sample using DBP-d22 involves several key steps, from sample collection to data analysis.

References

- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 3. researchgate.net [researchgate.net]

- 4. Di-n-butyl Phthalate-d22|Isotope-Labeled Compound [benchchem.com]

- 5. brieflands.com [brieflands.com]

- 6. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Dibutyl phthalate-d22 in organic solvents

An In-depth Technical Guide on the Solubility of Dibutyl Phthalate-d22 in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl phthalate (B1215562) (DBP), a widely utilized plasticizer, exhibits high solubility in a range of common organic solvents. This technical guide consolidates available quantitative and qualitative solubility data for DBP, providing a valuable resource for laboratory professionals. The document outlines detailed experimental protocols for solubility determination and includes a visual workflow to guide researchers. While specific data for this compound is limited, the information herein provides a robust foundation for its application in scientific research and development.

Quantitative Solubility Data

The solubility of Dibutyl phthalate in various organic solvents is summarized in the table below. It is characterized by its miscibility with several common organic solvents, indicating it can be mixed in all proportions without separation.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 13 mg/L | Quantitative | [1] |

| Ethanol | Not Specified | Miscible | Qualitative | [2] |

| Diethyl Ether | Not Specified | Miscible | Qualitative | [2] |

| Acetone | Not Specified | Very Soluble | Qualitative | [2][3] |

| Benzene | Not Specified | Miscible | Qualitative | [2] |

Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. "Very Soluble" suggests a high degree of solubility, though a precise quantitative value is not specified in the cited sources.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for ascertaining the thermodynamic solubility of a substance.

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest. This is achieved by adding an excess amount of the solute to the solvent and agitating the mixture until equilibrium is reached. Once equilibrium is established, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.

Materials and Apparatus

-

This compound (or Dibutyl phthalate)

-

Selected organic solvents (e.g., ethanol, acetone, diethyl ether)

-

Analytical balance

-

Glass flasks or vials with stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)

Detailed Experimental Procedure

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass flask.

-

Solvent Addition: Add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After the equilibration period, allow the flask to stand undisturbed at the same constant temperature to permit the undissolved solute to settle. For finer separation, the mixture can be centrifuged.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter.

-

Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength, HPLC with a suitable detector, or GC-MS) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

References

Navigating the Stability and Storage of Dibutyl Phthalate-d22: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Dibutyl phthalate-d22 (DBP-d22). While specific quantitative stability data for the deuterated form is limited, the information presented here is based on available data for its non-deuterated analogue, Dibutyl phthalate (B1215562) (DBP), and established principles of chemical stability. Due to the nature of deuterium (B1214612) labeling, the stability of DBP-d22 is expected to be comparable to that of DBP.

Core Stability Profile and Recommended Storage

This compound is a stable compound when stored under appropriate conditions.[1] The primary factors influencing its stability are temperature, light, and exposure to incompatible materials. The following tables summarize the key stability and storage parameters.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature. | [1][2] |

| Atmosphere | In a well-ventilated place. | [2][3][4][5] |

| Container | Tightly closed, original container. | [2][3][4][5] |

| Light Exposure | Store protected from direct sunlight. | [3][4][5] |

| Hazards to Avoid | Air contact, open flames, and overheating. | [2][3] |

Table 2: Chemical Stability and Incompatibilities

| Condition | Observation | Source(s) |

| General Stability | Chemically stable under standard ambient conditions (room temperature).[2] Stable if stored under recommended conditions.[1] | [1][2] |

| Shelf Life | Should be re-analyzed for chemical purity after three years.[1] One supplier suggests a shelf life of 365 days for DBP. | [1] |

| Accelerated Stability | DBP is stable as a bulk chemical for 2 weeks when stored protected from light at temperatures up to 60°C. | [6] |

| Incompatible Materials | Strong oxidizing agents, chlorine, bases, nitrates, and acids. | [2] |

Degradation Pathways

The primary degradation pathway for Dibutyl phthalate is hydrolysis, which leads to the formation of phthalic acid and 1-butanol.[7] Additionally, biodegradation by various microorganisms can occur.[7][8][9][10][11]

Experimental Protocol: Chemical Stability Assessment

The following is a generalized protocol for assessing the chemical stability of this compound. This protocol can be adapted based on specific laboratory capabilities and regulatory requirements.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (of known purity)

-

Amber glass vials with inert caps

-

Stability chambers with controlled temperature and humidity

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Validated analytical method for the quantification of this compound and its potential degradants.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dispense this compound into amber glass vials.

-

For solution stability, prepare solutions of known concentrations in a suitable, inert solvent.

-

Seal the vials securely.

-

-

Stability Conditions and Timepoints:

-

Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

Stress Conditions (Optional): Expose samples to more extreme conditions (e.g., elevated temperature, light exposure, oxidizing agents) to understand degradation pathways.

-

Timepoints:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

-

Analytical Testing:

-

At each timepoint, retrieve samples from the stability chambers.

-

Allow samples to equilibrate to room temperature.

-

Perform visual inspection for any changes in appearance.

-

Analyze the samples using the validated HPLC method to determine the purity of this compound and to quantify any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each timepoint relative to the initial (time 0) measurement.

-

Identify and quantify any significant degradation products.

-

Plot the concentration of this compound versus time to determine the degradation kinetics and estimate the shelf life.

-

Visualizations

Logical Relationship of Storage and Stability

Experimental Workflow for Stability Assessment

References

- 1. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. DIBUTYL PHTHALATE Supplier | 84-74-2 | Your Reliable Distributor UPIglobal [upichem.com]

- 4. Dibutyl phthalate - DCCEEW [dcceew.gov.au]

- 5. Hydrolysis of di-n-butyl phthalate, butylbenzyl phthalate and di(2-ethylhexyl) phthalate in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Di-n-butyl Phthalate-d22|Isotope-Labeled Compound [benchchem.com]

- 10. Enzymatic degradation of dibutyl phthalate and toxicity of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Plasticizer Dibutyl Phthalate (DBP) Impairs Pregnancy Vascular Health: Insights into Calcium Signaling and Nitric Oxide Involvement [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Dibutyl Phthalate in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Introduction